molecular formula C13H17N3O B1467153 3-[1-(Azetidine-3-carbonyl)pyrrolidin-2-yl]pyridine CAS No. 1465026-20-3

3-[1-(Azetidine-3-carbonyl)pyrrolidin-2-yl]pyridine

Cat. No.: B1467153
CAS No.: 1465026-20-3
M. Wt: 231.29 g/mol
InChI Key: ALPJLHLURZHAQB-UHFFFAOYSA-N
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Description

3-[1-(Azetidine-3-carbonyl)pyrrolidin-2-yl]pyridine is a chemical compound that has garnered interest in the scientific community due to its potential applications in various fields

Preparation Methods

The synthesis of 3-[1-(Azetidine-3-carbonyl)pyrrolidin-2-yl]pyridine involves several steps. One common synthetic route includes the formation of the azetidine ring followed by the introduction of the pyrrolidine and pyridine rings. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired compound. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

3-[1-(Azetidine-3-carbonyl)pyrrolidin-2-yl]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with various biomolecules. In medicine, it could be explored for its therapeutic properties, such as its potential use in drug development. In industry, it may be utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[1-(Azetidine-3-carbonyl)pyrrolidin-2-yl]pyridine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-[1-(Azetidine-3-carbonyl)pyrrolidin-2-yl]pyridine can be compared with other similar compounds, such as those containing azetidine, pyrrolidine, or pyridine rings. Similar compounds include spiro-azetidin-2-one, pyrrolidine-2-one, and pyridine derivatives. The uniqueness of this compound lies in its specific combination of these rings, which may confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

azetidin-3-yl-(2-pyridin-3-ylpyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c17-13(11-8-15-9-11)16-6-2-4-12(16)10-3-1-5-14-7-10/h1,3,5,7,11-12,15H,2,4,6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPJLHLURZHAQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CNC2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[1-(Azetidine-3-carbonyl)pyrrolidin-2-yl]pyridine
Reactant of Route 2
3-[1-(Azetidine-3-carbonyl)pyrrolidin-2-yl]pyridine
Reactant of Route 3
Reactant of Route 3
3-[1-(Azetidine-3-carbonyl)pyrrolidin-2-yl]pyridine
Reactant of Route 4
3-[1-(Azetidine-3-carbonyl)pyrrolidin-2-yl]pyridine
Reactant of Route 5
3-[1-(Azetidine-3-carbonyl)pyrrolidin-2-yl]pyridine
Reactant of Route 6
3-[1-(Azetidine-3-carbonyl)pyrrolidin-2-yl]pyridine

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